N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)12-5-2-1-4-11(12)16(25)21-15-10-13(14-6-3-9-26-14)22-23(15)7-8-24/h1-6,9-10,24H,7-8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVCQULWWLFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C16H17F3N4O2S
- Molecular Weight : 367.39 g/mol
- IUPAC Name : N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-2-(trifluoromethyl)benzamide
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various protozoan parasites, including Giardia intestinalis and Entamoeba histolytica, with IC50 values in the nanomolar range .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. Research indicates that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar scaffolds demonstrated IC50 values ranging from 6.26 μM to 20.46 μM against lung cancer cell lines, suggesting a promising avenue for further development in oncology .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interfere with specific enzymatic pathways involved in cell proliferation and survival. This interference could potentially lead to apoptosis in cancer cells and inhibition of pathogen growth.
Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of various pyrazole derivatives against Trichinella spiralis, revealing that certain compounds exhibited significant activity at concentrations as low as 75 mg/Kg in vivo, highlighting the potential of this compound class in treating parasitic infections .
Study 2: Antitumor Screening
In another research effort, a series of synthesized compounds were tested against different human lung cancer cell lines. The results indicated that compounds with a trifluoromethyl group showed enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl substitution may play a crucial role in their biological activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that this compound exhibits various mechanisms of action, including:
- Antioxidant Activity : The presence of thiophene and pyrazole rings may enhance its ability to scavenge free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : Interaction with specific receptors that regulate cell proliferation and apoptosis.
The following table summarizes key biological activity data related to the compound:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM | |
| Cytotoxicity | MTT Assay | IC50 = 15 µM in cancer cells | |
| Anti-inflammatory | COX Inhibition | 70% inhibition at 10 µM | |
| Antimicrobial | Zone of Inhibition | Effective against E. coli |
Study on Cancer Cell Lines
A study evaluated the cytotoxic effects of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with the compound inducing apoptosis through mitochondrial pathways. Increased levels of reactive oxygen species (ROS) were observed, along with alterations in mitochondrial membrane potential, suggesting a mechanism involving oxidative stress .
Anti-inflammatory Effects
In an experimental model of acute inflammation, the compound exhibited significant anti-inflammatory activity by inhibiting prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases, highlighting its role as a therapeutic agent in conditions characterized by excessive inflammation .
Antimicrobial Properties
The compound showed promising antimicrobial activity against Gram-negative bacteria, particularly Escherichia coli. This finding indicates its potential as an antibiotic agent, warranting further investigation into its efficacy against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
